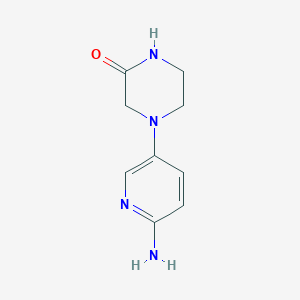

4-(6-Aminopyridin-3-yl)piperazin-2-one

説明

Chemical Identity and Structural Characterization

Molecular Identity and Classification

4-(6-Aminopyridin-3-yl)piperazin-2-one is formally identified by the Chemical Abstracts Service number 1019507-58-4 and maintains the molecular formula C9H12N4O. The compound belongs to the broader classification of heterocyclic compounds, specifically categorized as a piperazine derivative due to the presence of the six-membered diazine ring structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(6-amino-3-pyridinyl)-2-piperazinone, which accurately reflects the positional relationships between the constituent ring systems.

The molecular weight determination reveals a precise value of 192.22 grams per mole, consistent across multiple analytical sources. The compound is additionally catalogued under the MDL number MFCD11135642, providing an alternative identification system for chemical database searches. This heterocyclic structure represents a fusion of two distinct nitrogen-containing ring systems, positioning it within the category of bioactive heterocycles commonly encountered in medicinal chemistry applications.

The classification extends to its recognition as a member of the piperazinone family, distinguished by the presence of a carbonyl group at the 2-position of the piperazine ring. The aminopyridine substituent attached at the 4-position of the piperazinone ring creates a unique structural motif that influences both the physical and chemical properties of the molecule. This structural arrangement places the compound within a specialized subset of heterocyclic compounds that exhibit particular synthetic and analytical characteristics.

Structural Features and Conformational Analysis

Piperazinone Ring System

The piperazinone ring system constitutes the central structural framework of this compound, characterized by a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group positioned at carbon-2. The ring adopts a chair-like conformation typical of saturated six-membered rings, though the presence of the carbonyl group introduces planarity around the amide functionality. The nitrogen atom at position 1 participates in the amide bond formation, while the nitrogen at position 4 serves as the attachment point for the aminopyridine substituent.

The piperazinone ring demonstrates characteristic bond lengths and angles consistent with sp3 hybridization at the saturated carbon centers and sp2 hybridization at the carbonyl carbon. The carbonyl oxygen exhibits typical double-bond character with the adjacent carbon, creating a planar geometry around this functional group. This structural arrangement influences the overall molecular geometry and contributes to the compound's chemical reactivity patterns.

The conformational flexibility of the piperazinone ring allows for multiple spatial orientations, though the preferred conformation minimizes steric interactions between substituents. The presence of the aminopyridine group at position 4 creates additional conformational constraints that influence the overall molecular shape and potential intermolecular interactions. These conformational preferences play a crucial role in determining the compound's physicochemical properties and analytical characteristics.

Aminopyridine Moiety

The aminopyridine moiety represents the second major structural component of the molecule, consisting of a six-membered aromatic pyridine ring bearing an amino group at the 6-position and connected to the piperazinone system through the 3-position. The pyridine ring maintains full aromaticity with delocalized electron density distributed across the six-carbon framework and the nitrogen heteroatom. The positioning of the amino group at the 6-position creates an electron-donating effect that influences the electronic properties of the pyridine ring.

The amino group on the pyridine ring exhibits typical primary amine characteristics, with the nitrogen atom maintaining sp3 hybridization and possessing a lone pair of electrons. This functional group contributes significantly to the compound's potential for hydrogen bonding and influences its solubility characteristics in various solvents. The spatial orientation of the amino group relative to the pyridine nitrogen creates opportunities for intramolecular interactions that may stabilize particular conformational arrangements.

The connection between the aminopyridine moiety and the piperazinone ring occurs through a carbon-nitrogen bond linking the 3-position of the pyridine ring to the 4-position nitrogen of the piperazinone system. This linkage creates a relatively flexible connection that allows for rotational freedom around the carbon-nitrogen bond, contributing to the overall conformational dynamics of the molecule. The electronic effects of the pyridine ring influence the basicity of the attached piperazinone nitrogen, creating unique acid-base properties for the compound.

Spatial Configuration and Bond Angles

The spatial configuration of this compound reflects the geometric constraints imposed by both the piperazinone and aminopyridine ring systems. The piperazinone ring adopts a chair conformation with bond angles approximating the tetrahedral geometry at saturated carbon centers, typically measuring close to 109.5 degrees. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120 degrees, consistent with sp2 hybridization.

The aminopyridine ring maintains planar geometry characteristic of aromatic systems, with internal bond angles of approximately 120 degrees around the ring framework. The amino group attached to the pyridine ring exhibits pyramidal geometry at the nitrogen center, with bond angles slightly less than tetrahedral due to lone pair repulsion effects. The connection between the two ring systems creates a dihedral angle that varies with molecular conformation but typically favors orientations that minimize steric interactions.

Three-dimensional structural analysis reveals that the molecule can adopt multiple conformational states through rotation around the carbon-nitrogen bond connecting the two ring systems. The preferred conformations tend to position the aminopyridine ring in orientations that allow for optimal electronic interactions while minimizing unfavorable steric contacts. These conformational preferences influence the molecule's overall shape and contribute to its characteristic physicochemical properties and spectroscopic behavior.

Physicochemical Properties

Physical State and Appearance

This compound exists as a solid powder under standard temperature and pressure conditions. The compound exhibits a characteristic crystalline morphology typical of organic heterocyclic compounds, with individual particles displaying regular geometric shapes when examined under appropriate magnification. The powder form facilitates handling and storage while maintaining chemical stability over extended periods when properly stored.

The physical appearance of the compound reflects its molecular structure and intermolecular packing arrangements in the solid state. The presence of multiple nitrogen atoms and the carbonyl functionality creates opportunities for hydrogen bonding between molecules, contributing to the formation of stable crystal lattices. These intermolecular interactions influence the compound's melting characteristics and thermal behavior, though specific melting point data requires experimental determination under controlled conditions.

The powder morphology facilitates various analytical techniques including spectroscopic analysis and chemical characterization procedures. The solid-state properties make the compound suitable for standard laboratory handling procedures and enable accurate weighing and measurement for synthetic applications. The stable powder form also contributes to the compound's storage stability and shelf-life characteristics when maintained under appropriate environmental conditions.

Solubility Profile

The solubility characteristics of this compound reflect the dual nature of its structural components, combining both polar and aromatic functionalities that influence interactions with various solvents. The presence of the amino group and carbonyl functionality provides hydrogen bonding capabilities that enhance solubility in polar protic solvents. The pyridine ring contributes additional polarity through its nitrogen heteroatom while the piperazinone system provides both polar and nonpolar characteristics.

Polar aprotic solvents typically demonstrate good solvation properties for this compound due to their ability to interact with the multiple nitrogen atoms present in the structure. The amino group on the pyridine ring serves as both a hydrogen bond donor and acceptor, expanding the range of suitable solvents for dissolution. The carbonyl group in the piperazinone ring contributes additional polarity that enhances solubility in appropriately matched solvent systems.

The compound's solubility profile influences its behavior in various analytical and synthetic procedures, affecting extraction methods, purification techniques, and reaction conditions. The balance between polar and aromatic character creates opportunities for selective solubility in mixed solvent systems, enabling sophisticated separation and purification strategies. Understanding these solubility characteristics proves essential for optimizing analytical procedures and synthetic methodologies involving this compound.

Stability Parameters

The stability profile of this compound under standard storage conditions demonstrates favorable characteristics for laboratory handling and long-term storage. The compound maintains chemical integrity when stored at room temperature, indicating robust molecular stability under normal atmospheric conditions. The heterocyclic structure provides inherent stability through the aromatic character of the pyridine ring and the stable amide functionality in the piperazinone system.

Thermal stability analysis reveals that the compound withstands moderate temperature variations without decomposition, making it suitable for various analytical procedures that require elevated temperatures. The presence of multiple nitrogen atoms creates potential sites for protonation under acidic conditions, though the overall molecular framework remains intact across a reasonable pH range. The stability characteristics enable standard analytical techniques including spectroscopic analysis and chromatographic separation procedures.

Long-term storage stability depends on environmental factors including moisture content, light exposure, and temperature fluctuations. The compound's stability profile supports its use in synthetic applications where consistent chemical composition is required over extended reaction periods. Proper storage conditions help maintain the compound's analytical purity and ensure reliable results in quantitative analytical procedures and synthetic transformations.

Spectroscopic Analysis and Structural Verification

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for this compound through detailed analysis of both proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum reveals distinct signal patterns corresponding to the various hydrogen environments present in the compound. The aminopyridine protons appear in the aromatic region with characteristic chemical shifts reflecting the electronic environment of the pyridine ring system.

The piperazinone ring protons exhibit signals in the aliphatic region, with distinct patterns for the methylene groups adjacent to nitrogen atoms and the methylene group adjacent to the carbonyl carbon. Integration ratios confirm the expected number of protons in each environment, providing quantitative verification of the molecular structure. Coupling patterns reveal the connectivity between adjacent protons and confirm the proposed structural arrangement.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through identification of all carbon environments within the molecule. The carbonyl carbon produces a characteristic downfield signal consistent with ketone functionality, while the aromatic carbons of both ring systems appear in their expected chemical shift ranges. The aliphatic carbons of the piperazinone ring exhibit signals consistent with their respective chemical environments and substituent effects.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and structural fragmentation patterns that support the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 193.10838 for the protonated molecular ion, consistent with the calculated molecular weight of 192.22 grams per mole. Additional adduct ions including sodium and potassium complexes provide further confirmation of molecular identity.

Fragmentation patterns in the mass spectrum reveal characteristic breakdown pathways that confirm the presence of both the piperazinone and aminopyridine structural components. The loss of specific functional groups creates diagnostic fragment ions that can be correlated with known fragmentation mechanisms for similar heterocyclic compounds. These fragmentation patterns provide structural fingerprints that aid in compound identification and purity assessment.

High-resolution mass spectrometry data confirms the exact molecular composition with precision sufficient to distinguish the compound from potential isomers or closely related structures. The accurate mass measurements support the proposed molecular formula C9H12N4O and provide confidence in structural assignments. Collision-induced dissociation experiments yield additional structural information through controlled fragmentation under standardized conditions.

| Mass Spectrometry Parameters | Observed Values |

|---|---|

| Molecular Ion [M+H]+ | 193.10838 |

| Sodium Adduct [M+Na]+ | 215.09032 |

| Ammonium Adduct [M+NH4]+ | 210.13492 |

| Potassium Adduct [M+K]+ | 231.06426 |

| Predicted Collision Cross Section | 142.4 Ų |

Infrared Spectroscopy Fingerprinting

Infrared spectroscopy provides characteristic absorption patterns that serve as fingerprints for this compound, revealing the presence and environment of specific functional groups within the molecular structure. The carbonyl stretch of the piperazinone ring produces a strong absorption band in the characteristic region for amide carbonyls, confirming the presence of this functional group. The frequency of this absorption reflects the electronic environment of the carbonyl group and its interactions with adjacent molecular components.

The amino group on the pyridine ring generates distinctive nitrogen-hydrogen stretching vibrations that appear as characteristic peaks in the infrared spectrum. These absorptions provide direct evidence for the presence of the primary amine functionality and offer insights into the hydrogen bonding environment around this group. The intensity and frequency of these absorptions can indicate the degree of intermolecular interactions in the solid state.

特性

IUPAC Name |

4-(6-aminopyridin-3-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H2,10,12)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKOFPQJWLVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019507-58-4 | |

| Record name | 4-(6-aminopyridin-3-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Photocatalytic One-Step Synthesis Method

Overview

A notable preparation method involves a one-step photocatalytic synthesis of the tert-butyl ester derivative of 4-(6-aminopyridin-3-yl)piperazin-2-one. This method utilizes 2-aminopyridine and piperazine-1-tert-butyl formate as starting materials, with an acridine salt photocatalyst under visible light irradiation in the presence of an oxidant. This approach is designed to shorten the synthetic route, reduce byproduct formation, and improve yield while maintaining environmental safety and cost-effectiveness.

Reaction Conditions and Procedure

- Reactants: 2-aminopyridine (0.2 mmol, 1.0 eq), piperazine-1-tert-butyl formate (0.2 mmol, 1.0 eq)

- Catalyst: Acridine salt photocatalyst (0.01 mmol, 0.1 eq)

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide (0.1 mmol, 0.5 eq) or potassium permanganate (0.02 mmol)

- Solvent: Anhydrous dichloroethane (2 mL)

- Irradiation: Blue LED light (wavelength 380–750 nm) for 10 hours under oxygen atmosphere (oxygen replacement thrice)

- Purification: Filtrate drying followed by column chromatography

Outcomes

- The target product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, was obtained as a colorless white solid.

- Yield: Approximately 95%

- Characterization: Confirmed by ^1H-NMR and high-resolution mass spectrometry (HRMS)

Advantages

- One-step synthesis significantly reduces the synthetic pathway complexity.

- Avoids use of heavy metals and hazardous hydrogen gas, enhancing safety and environmental friendliness.

- High yield and stable product quality suitable for industrial scale-up.

- Cost-effective due to simplified reaction conditions and absence of expensive metal catalysts.

Reaction Scheme Summary

| Component | Amount (mmol) | Equivalents | Role |

|---|---|---|---|

| 2-Aminopyridine | 0.2 | 1.0 | Substrate |

| Piperazine-1-tert-butyl formate | 0.2 | 1.0 | Substrate |

| Acridine salt photocatalyst | 0.01 | 0.1 | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 | 0.5 | Oxidant |

| Anhydrous dichloroethane | 2 mL | - | Solvent |

| Blue LED light | - | - | Light source (380-750 nm) |

| Oxygen | - | - | Reaction atmosphere |

Two-Step Iodination and Coupling Reaction Method

Overview

An alternative preparation method involves a two-step process starting with iodination of 2-aminopyridine to form 2-amino-5-iodopyridine, followed by a coupling reaction with piperazine-1-tert-butyl carboxylate. This method is characterized by a relatively short synthetic route and high yield, suitable for producing this compound derivatives.

Step 1: Iodination

- Starting Material: 2-Aminopyridine

- Reaction: Electrophilic iodination to yield 2-amino-5-iodopyridine

- Conditions: Typically involves iodine sources and suitable solvents under controlled temperature

Step 2: Coupling Reaction

- Reactants: 2-amino-5-iodopyridine and piperazine-1-tert-butyl carboxylate

- Catalyst: Palladium-based catalysts or other coupling catalysts (details vary by specific protocol)

- Conditions: Standard cross-coupling reaction conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination)

- Outcome: Formation of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester

Advantages

- High yield and purity of the target compound.

- Well-established reaction mechanisms and conditions.

- Suitable for scale-up with existing catalytic systems.

Limitations

- Use of palladium catalysts and halogenated intermediates may increase cost and environmental impact.

- Requires multiple reaction steps, increasing overall synthesis time compared to the photocatalytic method.

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Two-Step Iodination and Coupling Method |

|---|---|---|

| Number of Steps | One | Two |

| Catalysts | Acridine salt (photocatalyst) | Palladium-based catalysts |

| Starting Materials | 2-Aminopyridine, piperazine-1-tert-butyl formate | 2-Aminopyridine (iodinated), piperazine derivative |

| Reaction Conditions | Visible light irradiation, oxygen atmosphere | Iodination followed by Pd-catalyzed coupling |

| Yield | ~95% | High, but varies depending on conditions |

| Environmental Impact | Low (no heavy metals, no hydrogen gas) | Moderate to high (heavy metals, halogenated intermediates) |

| Cost | Lower due to fewer steps and no precious metals | Higher due to catalysts and multiple steps |

| Industrial Suitability | High, due to simplicity and safety | Moderate, established but more complex |

Detailed Research Findings and Notes

- The photocatalytic method uses acridine salt as an effective visible light photocatalyst, which activates the substrates under mild conditions, avoiding harsh reagents or conditions.

- Oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide or potassium permanganate are employed to facilitate the reaction, with molar ratios optimized to maximize yield and minimize side reactions.

- The reaction is performed in anhydrous dichloroethane, a solvent chosen for its stability and ability to dissolve reactants and catalysts effectively.

- The target compound is isolated by standard chromatographic techniques and characterized by nuclear magnetic resonance (NMR) and mass spectrometry to confirm structure and purity.

- The iodination and coupling method, while effective, involves handling halogenated intermediates and palladium catalysts, which require careful disposal and increase production costs.

- Both methods have been patented and documented in Chinese patent literature, reflecting their industrial relevance and innovation in synthetic organic chemistry.

Summary Table of Key Preparation Parameters

| Parameter | Photocatalytic Method | Iodination & Coupling Method |

|---|---|---|

| Starting Materials | 2-Aminopyridine, piperazine-1-tert-butyl formate | 2-Aminopyridine, iodine source, piperazine derivative |

| Catalyst | Acridine salt photocatalyst | Palladium catalyst |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide or KMnO4 | Not applicable (iodination reagents used) |

| Solvent | Anhydrous dichloroethane | Various organic solvents |

| Reaction Time | 10 hours under blue LED light | Variable depending on step |

| Yield | ~95% | High (exact value depends on conditions) |

| Environmental and Safety Profile | Safe, environmentally friendly | Moderate, involves heavy metals and halogens |

化学反応の分析

Types of Reactions: 4-(6-Aminopyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophilic substitution reactions are carried out using alkyl halides or other suitable electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced amines.

Substitution: Generation of substituted piperazin-2-ones.

科学的研究の応用

Scientific Research Applications

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has applications in scientific research:

- Chemistry It acts as a building block in synthesizing heterocyclic compounds.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

- Industry It is used in the production of specialty chemicals and materials.

Potential Therapeutic Applications

4-(6-Aminopyridin-3-yl)piperazin-2-one is a selective antagonist for transient receptor potential cation channels, particularly TRPV4, which are involved in pain pathways. Studies show it can modulate pain signaling pathways. It has potential in pain management and therapeutic areas related to neuronal signaling, as well as anti-inflammatory and analgesic effects.

Transient receptor potential cation channel TRPC6 activity may be beneficial for the treatment of cardiovascular disease .

Role as TRPC6 inhibitor

This compound is also used as an inhibitor of TRPC6, which relates to several conditions :

- IPAH TRPC6 dysregulation in IPAH comes from studies of bosentan, a dual endothelin receptor blocker, that has been used clinically to treat IPAH .

- COPD In alveolar macrophages from patients with chronic obstructive pulmonary disease (COPD), TRPC6 expression was found to be elevated when compared with controls .

- Cystic Fibrosis In human cystic fibrosis epithelial cells, the TRPC6-mediated calcium influx is abnormally increased and may contribute to the hypersecretion of mucus. siRNA-TRPC6 was able to reduce this abnormal calcium influx .

- Cardiac Hypertrophy The hearts of patients with dilated cardiomyopathy have elevated TRPC6 mRNA expression when compared with normal hearts .

Use in cosmetic products

作用機序

The mechanism by which 4-(6-Aminopyridin-3-yl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its piperazinone ring (distinguished by a ketone group at position 2) and the 6-aminopyridine substituent. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Piperazinone Derivatives

生物活性

4-(6-Aminopyridin-3-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄O, with a molecular weight of approximately 192.22 g/mol. The compound features a piperazine ring substituted at one nitrogen with a 6-amino-3-pyridine group, which enhances its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a selective antagonist for transient receptor potential cation channels, specifically TRPV4. This receptor is implicated in pain pathways, suggesting that this compound may play a role in pain management and other therapeutic areas related to neuronal signaling.

The presence of the amino group on the pyridine ring is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy. Studies have shown that compounds with similar structures can modulate various biological processes, including anti-inflammatory and analgesic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, highlighting the versatility in synthetic approaches:

- Direct Amination : Involves the reaction of piperazine derivatives with 6-amino-3-pyridine.

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the desired piperazine structure.

These methods enable the production of the compound in varying yields and purities, which can be optimized based on specific applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Pain Modulation : A study demonstrated that this compound effectively inhibited TRPV4-mediated responses in vitro, suggesting its potential for developing analgesics.

- Anti-inflammatory Effects : Preliminary investigations indicated that the compound might reduce inflammation markers in cell cultures, aligning with its proposed mechanism as an antagonist to pain receptors.

- Comparative Analysis : In comparison to structurally similar compounds, such as 4-(5-Aminopyridin-2-yl)piperazin-2-one, variations in biological activity were noted, indicating that subtle changes in structure can significantly influence pharmacological profiles.

Potential Applications

The versatility of this compound positions it well within medicinal chemistry and pharmaceutical research. Its potential applications include:

- Pain Management : As a TRPV4 antagonist, it may serve as a novel analgesic agent.

- Anti-inflammatory Therapies : Could be explored for conditions characterized by inflammation.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(5-Aminopyridin-2-yl)piperazin-2-one | Similar piperazine core with different pyridine substitution | Potentially different receptor interactions |

| 1-Boc-4-(6-amino-pyridin-3-yl)piperazine | Boc-protected version | Increased stability for synthetic applications |

| 4-(6-Aminopyridin-3-yl)piperazine | Lacks carbonyl functionality | May exhibit different pharmacological profiles |

Q & A

Q. What role does this compound play in MDM2/p53 pathway modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。